Cholesterol

Descripción

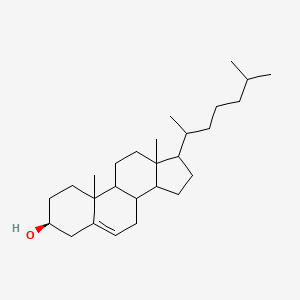

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cellular and Subcellular Cholesterol Homeostasis

Mechanisms of Intracellular Cholesterol Transport

Intracellular this compound transport involves the dynamic movement of this compound between different organelles. This transport is crucial for various cellular processes, including membrane synthesis, signaling, and the production of this compound-derived molecules. This compound transport occurs through both vesicular and non-vesicular mechanisms. jci.orgelifesciences.orgnih.govnih.govjci.orgahajournals.org While vesicular transport involves the budding and fusion of membrane-bound vesicles, non-vesicular transport relies on the movement of this compound through the cytosol, often facilitated by lipid transfer proteins (LTPs) or occurring at membrane contact sites. nih.govnih.gov

Endoplasmic Reticulum (ER) to Mitochondria Transport

This compound transport to mitochondria is primarily mediated by non-vesicular mechanisms, involving lipid transfer proteins operating at membrane contact sites or as soluble cytosolic carriers. nih.gov Mitochondria maintain relatively low levels of this compound compared to other cellular membranes, with the inner mitochondrial membrane (IMM) being particularly this compound-poor. nih.gov

A key protein involved in mitochondrial this compound transport is STARD1 (Steroidogenic Acute Regulatory protein). jci.orgnih.govahajournals.orgportlandpress.comfrontiersin.org In steroidogenic cells, STARD1 facilitates the movement of this compound from the outer mitochondrial membrane (OMM) to the IMM, a critical and rate-limiting step in the synthesis of steroid hormones. jci.orgportlandpress.comfrontiersin.org This STARD1-mediated activity is integrated with broader cellular this compound trafficking pathways that involve endosomes, the ER, and lipid droplets. frontiersin.org STARD1 also participates in a slower this compound transfer process occurring at ER-OMM contact sites, known as mitochondria-associated membranes (MAMs). frontiersin.org MAMs are specialized this compound-rich domains of the ER that are in close proximity to mitochondria and are implicated in this compound transport between these organelles. csic.es

Other members of the STARD family, including STARD3, STARD4, STARD5, and STARD6, as well as GRAMD1B, have also been shown to transfer this compound. jci.orgfrontiersin.org STARD3, for example, is involved in this compound transport at ER-endosome/lysosome contact sites. jci.orgfrontiersin.orgucl.ac.uk Furthermore, proteins like NPC1 and TSPO have been implicated in this compound transport occurring at contact sites between lysosomes and mitochondria, potentially involving STARD3. frontiersin.org

Plasma Membrane to ER Transport

The plasma membrane (PM) serves as a primary destination for both newly synthesized and exogenously acquired this compound, and maintaining appropriate this compound levels within the PM is essential for cellular function. jci.org The ER plays a crucial role as a cellular this compound sensor, regulating metabolic responses based on cellular needs. jci.org The transport of this compound from the PM to the ER is a critical process that influences the regulation of this compound synthesis and uptake pathways. nih.govpnas.org

ER-resident Aster proteins (Aster-A, Aster-B, and Aster-C), encoded by the Gramd1a-c genes, are key mediators of PM-ER this compound transfer in mammalian cells. jci.orgelifesciences.orgnih.gov These proteins form contact sites with the PM, facilitating the non-vesicular movement of this compound. jci.orgelifesciences.orgnih.gov GRAMD1 proteins contain GRAM domains that sense accessible this compound in the PM and StART-like domains that facilitate this compound transport at ER-PM contact sites. elifesciences.org Studies have shown that cells deficient in GRAMD1 proteins exhibit an expansion of the accessible PM this compound pool due to impaired transport to the ER. elifesciences.org

This compound derived from low-density lipoprotein (LDL), after being processed in lysosomes, can reach the PM before moving to the ER. pnas.orgresearchgate.net Research indicates that this movement of this compound from the PM to the ER, particularly when PM this compound levels exceed a certain threshold, requires the presence of phosphatidylserine. pnas.org STARD4 has also been suggested to play a role in transferring this compound from the PM to the ER or recycling endosomes. jci.org

Vesicular Trafficking Independent Mechanisms

Beyond vesicular transport, non-vesicular mechanisms represent a significant mode of intracellular this compound movement. jci.orgelifesciences.orgnih.govnih.govjci.orgahajournals.org This form of transport can occur through the diffusion of this compound through the cytosol, either freely or bound to carrier proteins, or directly across membrane contact sites between organelles. nih.govnih.gov

Lipid transfer proteins (LTPs) are central players in mediating non-vesicular this compound transport. elifesciences.orgnih.gov These proteins can bind this compound and facilitate its transfer between membranes without the need for vesicular intermediates. Examples of LTPs involved in this compound transport include members of the START domain protein family (STARD1, STARD3, STARD4, STARD5, STARD6) and the OSBP/ORP family proteins (OSBP, ORP1L, ORP1S, ORP2). jci.orgnih.govahajournals.orgportlandpress.comfrontiersin.orgembopress.org this compound is capable of desorbing from membranes, and this process, coupled with transport by cytosolic carrier proteins or free diffusion, contributes to its movement between cellular membranes. nih.gov Studies have demonstrated that some this compound transport pathways remain functional even when vesicular trafficking is inhibited. ahajournals.org Notably, newly synthesized this compound is primarily transported from the ER directly to the PM via a major non-vesicular pathway that bypasses the Golgi apparatus. nih.govahajournals.org

Role of Membrane Contact Sites in this compound Transfer

Membrane contact sites (MCS) are specialized regions where the membranes of two different organelles come into close apposition, typically within a distance of 10-30 nanometers. frontiersin.orgnih.gov These sites serve as crucial platforms for the direct exchange of lipids, including this compound, and ions between organelles, providing an alternative or complementary mechanism to vesicular trafficking. frontiersin.orgnih.gov MCS are essential for maintaining cellular homeostasis and function as dynamic metabolic hubs. frontiersin.org

The formation and maintenance of MCS are facilitated by specific protein-protein interactions that bridge the membranes of the interacting organelles. frontiersin.org A diverse array of proteins, including lipid and this compound transfer proteins, tethers, and signaling molecules, are localized at MCS, orchestrating their function. frontiersin.org

Prominent examples of MCS involved in this compound transfer include:

ER-PM Contact Sites: These sites are critical for the transfer of this compound from the PM to the ER, a process significantly mediated by GRAMD1 proteins (Asters). elifesciences.orgnih.gov

ER-Endosome/Lysosome Contact Sites: this compound transport occurs at these interfaces, involving proteins such as STARD3 and ORP1L, which interact with ER-anchored VAP proteins. jci.orgfrontiersin.orgucl.ac.ukembopress.org This transfer is important for processes like endosomal sorting and the redistribution of LDL-derived this compound. jci.orgfrontiersin.orgucl.ac.uk OSBP also mediates the exchange of PtdIns4P for this compound at ER-endosome/lysosome contact sites. jci.orgembopress.org

ER-Mitochondria Contact Sites (MAMs): As mentioned earlier, MAMs are involved in the transport of this compound to mitochondria, with STARD1 playing a role, although the identity of all LTPs involved is still under investigation. nih.govportlandpress.comfrontiersin.orgcsic.es

Lysosome-Mitochondria Contact Sites: Recent research highlights the involvement of these contact sites in this compound transport between lysosomes and mitochondria, with NPC1, TSPO, and potentially STARD3 being key players. frontiersin.org

Regulation of Cellular this compound Levels

The maintenance of intracellular this compound homeostasis is tightly controlled by a sophisticated feedback regulatory system. nih.gov The ER plays a central role in this system, acting as a sensor for cellular this compound levels and initiating appropriate responses to maintain balance. jci.org

Transcriptional Control by Sterol Regulatory Element-Binding Proteins (SREBPs)

A major mechanism for regulating cellular this compound levels is through the transcriptional control exerted by Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govfrontiersin.orgbiologists.comnih.gov SREBPs are a family of membrane-bound transcription factors that act as master regulators of lipid homeostasis, controlling the expression of a wide array of genes involved in the synthesis and uptake of this compound, fatty acids, triglycerides, and phospholipids (B1166683). nih.govnih.govbiologists.comnih.gov

In mammals, there are three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2, which are produced from two distinct genes, SREBF1 and SREBF2. nih.govfrontiersin.orgbiologists.comnih.govwikipedia.org These isoforms exhibit some degree of functional specialization:

SREBP-2: Primarily regulates genes involved in this compound biosynthesis and uptake, including key enzymes in the mevalonate (B85504) pathway (e.g., HMG-CoA reductase) and the LDL receptor. nih.govfrontiersin.orgbiologists.comnih.govwikipedia.orgmdpi.com

SREBP-1c: Preferentially activates genes involved in fatty acid synthesis. nih.govnih.govfrontiersin.orgbiologists.comnih.govwikipedia.orgmdpi.com

SREBP-1a: Acts as a potent activator for a broad range of SREBP-responsive genes, influencing both this compound and fatty acid synthesis pathways. nih.govbiologists.comnih.gov

SREBPs are synthesized as inactive precursor proteins embedded within the ER membrane. nih.govnih.gov Their activation is a tightly regulated process linked to cellular sterol levels. Under conditions of low cellular sterol, the SREBP precursor, in complex with SREBP-cleavage-activating protein (SCAP), is transported from the ER to the Golgi apparatus. nih.govbiologists.comwikipedia.orgmdpi.com SCAP functions as a sterol sensor, mediating this sterol-regulated movement. nih.govbiologists.comwikipedia.orgmdpi.com

Upon reaching the Golgi, the SREBP precursor undergoes sequential proteolytic cleavage by two membrane-bound proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). nih.govfrontiersin.orgbiologists.comnih.govwikipedia.orgmdpi.com This cleavage releases the amino-terminal domain of SREBP (nSREBP), which is the transcriptionally active form. nih.govfrontiersin.orgbiologists.comnih.govwikipedia.orgmdpi.com The released nSREBP then translocates to the nucleus, where it binds to specific DNA sequences called sterol regulatory elements (SREs) located in the promoter regions of target genes, thereby activating their transcription. frontiersin.orgbiologists.comwikipedia.org

SREBP Cleavage Activating Protein (SCAP) and INSIG-1 Interaction

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, this compound homeostasis is also regulated at post-transcriptional and post-translational levels, providing more rapid and fine-tuned control over protein abundance and activity. nih.govnih.gov

Post-transcriptional regulation involves mechanisms that affect mRNA stability, translation, or degradation. MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in post-transcriptional gene regulation. nih.govmdpi.com Several miRNAs have been identified that target genes involved in this compound metabolism and transport, influencing this compound homeostasis. nih.govmdpi.compnas.org For example, miR-33, encoded within the SREBP genes, is co-regulated with SREBPs and can suppress the expression of genes involved in this compound efflux, such as ABCA1 and ABCG1. nih.govimrpress.com MiR-223 has also been shown to regulate this compound homeostasis by influencing biosynthesis, uptake, and efflux. pnas.org

Post-translational modifications (PTMs) are chemical modifications to proteins after their synthesis, which can alter their activity, stability, localization, or interactions. nih.gov Enzymes involved in this compound synthesis are subject to various PTMs, including phosphorylation, ubiquitination, and acetylation. royalsocietypublishing.orgnih.gov

HMG-CoA reductase, in addition to transcriptional control, is regulated at the post-translational level. nih.govahajournals.org Its degradation is accelerated in response to high sterol levels, a process mediated by Insig proteins and the ubiquitin-proteasome pathway. pnas.orguniprot.orgnih.gov Phosphorylation can also alter the activity of HMG-CoA reductase and other enzymes in the this compound synthesis pathway. nih.gov

The LDL receptor is also subject to post-translational regulation. nih.govnih.gov Proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to the LDL receptor and promotes its lysosomal degradation, reducing LDL uptake. nih.govnih.gov The inducible degrader of LDL receptor (IDOL) also facilitates LDL receptor degradation through ubiquitination. nih.govnih.gov

SUMOylation, modification by Small Ubiquitin-like Modifier (SUMO) proteins, is another post-translational modification implicated in this compound homeostasis. royalsocietypublishing.orgroyalsocietypublishing.org SREBP-2 can be modified by SUMO1, affecting its activity. royalsocietypublishing.orgroyalsocietypublishing.org

Role of Oxysterols in this compound Homeostasis

Oxysterols are oxygenated derivatives of this compound that are present in biological systems in trace amounts. annualreviews.orgactamedica.orgnih.gov They are formed through enzymatic or auto-oxidation of this compound. actamedica.orgnih.gov Despite their low concentrations, oxysterols play important roles in this compound homeostasis and have biological activities distinct from this compound itself. nih.govannualreviews.orgactamedica.orgnih.gov

Oxysterols act as signaling molecules and ligands for nuclear receptors, particularly the Liver X Receptors (LXRs). actamedica.orgnih.govoup.com LXRα and LXRβ are nuclear receptors that regulate the transcription of genes involved in this compound efflux and transport, such as ABCA1 and ABCG1. nih.govnih.govoup.com Activation of LXRs by oxysterols promotes the removal of excess this compound from cells. nih.govresearchgate.net

Certain oxysterols, such as 25-hydroxythis compound, can also directly influence the SREBP pathway by enhancing the binding of SCAP to Insig-1, thereby inhibiting SREBP processing and this compound synthesis. uniprot.orgresearchgate.net This provides a feedback mechanism where the products of this compound metabolism (oxysterols) directly regulate the pathways of this compound synthesis and uptake. researchgate.net Oxysterols are also intermediates in the conversion of this compound to bile acids, a major route of this compound elimination. actamedica.orgnih.govahajournals.org

This compound Efflux Mechanisms

This compound efflux is the process by which excess this compound is removed from cells and transported to extracellular acceptors, primarily HDL particles. nih.govnih.gov This is a critical step in reverse this compound transport, which facilitates the removal of this compound from peripheral tissues and its delivery to the liver for excretion. mdpi.comspandidos-publications.com Several mechanisms mediate this compound efflux, including active transport by ABC transporters, facilitated diffusion via SR-B1, and passive diffusion. nih.govresearchgate.net

ATP-Binding Cassette (ABC) Transporters

ATP-Binding Cassette (ABC) transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cell membranes. jci.orgspandidos-publications.com In the context of this compound homeostasis, certain ABC transporters, particularly ABCA1, ABCG1, and ABCG4, play a central role in mediating active this compound efflux from cells. nih.govnih.govfrontiersin.org These transporters are highly expressed in macrophages, where they are essential for preventing excessive this compound accumulation and foam cell formation, a hallmark of atherosclerosis. nih.govahajournals.org

ABCA1-Mediated this compound Efflux

ABCA1 is a key plasma membrane transporter that mediates the efflux of both this compound and phospholipids to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I). nih.govspandidos-publications.comahajournals.orgphysiology.org This process is the initial and rate-limiting step in the formation of nascent HDL particles. nih.govspandidos-publications.com Mutations in the ABCA1 gene cause Tangier disease, a rare genetic disorder characterized by severely low levels of HDL and the accumulation of this compound in various tissues, underscoring the critical role of ABCA1 in HDL biogenesis and this compound efflux. jci.orgfrontiersin.orgahajournals.orgphysiology.org

The mechanism by which ABCA1 mediates lipid efflux is complex and not yet fully elucidated. It is thought that ABCA1 facilitates the translocation of phospholipids to the outer leaflet of the plasma membrane, which in turn promotes the association of this compound with extracellular lipid-poor apolipoproteins like apoA-I. spandidos-publications.comfrontiersin.orgahajournals.org The binding of apoA-I to ABCA1 is crucial for this process and is believed to involve a direct molecular interaction. ahajournals.org This interaction promotes the coordinated transport of both phospholipids and this compound. ahajournals.org ABCA1-mediated this compound efflux to apoA-I has also been reported to require extracellular calcium influx, which may activate downstream intracellular signaling pathways. physiology.org ABCA1 activity can also lead to elevated extracellular ATP levels, which are required for this compound efflux to apoA-I. physiology.org

ABCA1 expression is tightly regulated, primarily at the transcriptional level, by nuclear receptors such as Liver X Receptor (LXR) and Retinoid X Receptor (RXR). jci.orgresearchgate.netahajournals.org this compound loading of cells leads to the activation of the LXR/RXR pathway, which induces ABCA1 gene expression, thereby increasing the cell's capacity for this compound efflux. jci.orgahajournals.org Post-transcriptional regulation, including by miRNAs, also significantly impacts ABCA1 protein levels and activity. mdpi.comahajournals.org

ABCG1 and ABCG4-Mediated this compound Efflux

ABCG1 and ABCG4 are half-transporters that function as homodimers or potentially heterodimers to mediate this compound efflux, primarily to mature HDL particles. frontiersin.orgnih.govplos.org Unlike ABCA1, which interacts with lipid-poor apolipoproteins, ABCG1 and ABCG4 facilitate the transfer of this compound to pre-existing, lipidated HDL particles. nih.govnih.gov

ABCG1 is widely expressed and is particularly important in macrophages for mediating this compound efflux to the main fractions of HDL. nih.govnih.gov ABCG4 shares significant sequence identity with ABCG1 and is expressed in specific tissues, including the brain and eye. plos.org Both transporters have been shown to stimulate this compound efflux to both smaller (HDL-3) and larger (HDL-2) HDL subclasses. nih.gov

The mechanism of ABCG1 and ABCG4-mediated efflux is thought to involve increasing the availability of this compound at the plasma membrane or at sites accessible to the membrane, facilitating its uptake by HDL. nih.gov While specific binding of HDL to ABCG1 and ABCG4 has not been consistently observed, nonspecific lipid-lipid interactions between HDL and the cell membrane may play a role in facilitating efflux in the presence of these transporters. nih.gov ABCG1 and ABCG4 can also promote the efflux of other lipids, such as sphingomyelin. plos.org

Similar to ABCA1, the expression of ABCG1 is regulated by the LXR/RXR pathway, linking its activity to cellular this compound status. jci.orgresearchgate.netnih.gov Studies using RNA interference have shown that reducing ABCG1 expression in LXR-activated macrophages leads to a decrease in this compound efflux to HDL. nih.gov

Scavenger Receptor Class B Type 1 (SR-B1)

Scavenger Receptor Class B Type 1 (SR-B1), encoded by the SCARB1 gene, is a high-density lipoprotein receptor that plays a dual role in this compound homeostasis. nih.govmdpi.comnih.gov While primarily known for mediating the selective uptake of cholesteryl esters from HDL into cells, particularly hepatocytes and steroidogenic tissues, SR-B1 also facilitates this compound efflux from peripheral cells to HDL. nih.govmdpi.comnih.govspandidos-publications.com

SR-B1-mediated this compound efflux is often described as a facilitated diffusion process that does not directly require ATP hydrolysis. nih.govresearchgate.netfrontiersin.org It is thought to involve a direct interaction between HDL particles and the receptor, facilitating the bidirectional exchange of this compound between the cell membrane and HDL. nih.govjci.orgnih.gov This mechanism is distinct from the active, unidirectional efflux mediated by ABCA1. jci.org

Passive Efflux Pathways

In addition to protein-mediated transport, this compound can also exit cells through passive efflux pathways. nih.govresearchgate.netfrontiersin.org This process relies on the physicochemical principle of this compound moving down a concentration gradient from an area of higher chemical potential (the cell membrane) to an area of lower chemical potential (the extracellular acceptor). frontiersin.org

One such passive pathway is simple aqueous diffusion, where free this compound molecules spontaneously desorb from the plasma membrane, diffuse through the aqueous phase, and incorporate into extracellular acceptors like HDL. nih.govjci.orgpnas.org This process does not require direct protein interaction or energy expenditure. frontiersin.org The rate of passive diffusion is influenced by the difference in this compound chemical potential between the cell membrane and the acceptor particles, as well as the phospholipid content of the acceptor. jci.orgfrontiersin.org

Exosome, Microvesicle, and Migrasome Release

Cells employ various mechanisms to regulate this compound levels, including efflux pathways that remove excess this compound. Recent evidence highlights the involvement of extracellular vesicles such as exosomes, microvesicles (also known as ectosomes), and migrasomes in this compound efflux frontiersin.org. These vesicles represent distinct populations based on their biogenesis and size biologists.com.

Exosomes, typically 50–150 nm in diameter, are formed within multivesicular bodies (MVBs) and released upon fusion of MVBs with the plasma membrane biologists.comresearchgate.net. Microvesicles, ranging from 30 nm to 10 µm, bud directly from the plasma membrane biologists.com. Migrasomes are larger vesicles, 500–3000 nm in diameter, that are released from the retraction fibers of migrating cells biologists.comresearchgate.net.

Intracellular this compound Storage and Mobilization

Cells have developed sophisticated mechanisms for the intracellular storage and mobilization of this compound to prevent the accumulation of toxic levels of free this compound nih.govcreative-proteomics.comfrontiersin.org. Excess free this compound is primarily stored in a less toxic, esterified form within lipid droplets nih.govcreative-proteomics.com.

The esterification of this compound involves the conjugation of this compound with a fatty acid, a reaction primarily catalyzed by the enzymes Acyl-CoA:this compound Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT) nih.govacs.orgoup.com. In mammals, two main isoforms exist: SOAT1 (ACAT1) and SOAT2 (ACAT2) nih.govfrontiersin.orgacs.org.

SOAT1 is widely expressed in most cell types and is primarily localized to the endoplasmic reticulum (ER) nih.govfrontiersin.orgfrontiersin.org. It plays a crucial role in maintaining intracellular this compound homeostasis by converting excess free this compound into cholesteryl esters for storage in lipid droplets nih.govfrontiersin.org. SOAT2, mainly found in the intestine and liver, is involved in the absorption of dietary this compound and the assembly of lipoproteins nih.govfrontiersin.org. Both enzymes utilize long-chain fatty acyl-CoA as the fatty acyl donor nih.gov. The resulting cholesteryl esters are significantly more hydrophobic than free this compound and coalesce to form the core of cytoplasmic lipid droplets nih.govcreative-proteomics.com.

The esterification process catalyzed by SOAT/ACAT is essential for preventing the accumulation of free this compound in cellular membranes, which can be detrimental to cell function nih.gov. The activity of these enzymes is regulated by cellular this compound levels, ensuring that esterification occurs when this compound is in excess frontiersin.org.

Lipid droplets are dynamic organelles that serve as the primary storage sites for neutral lipids, including cholesteryl esters and triglycerides creative-proteomics.commdpi.comnih.govwikipedia.org. They consist of a hydrophobic core of neutral lipids surrounded by a phospholipid monolayer and associated proteins nih.govwikipedia.org.

The formation of lipid droplets, or lipogenesis, involves the synthesis of neutral lipids by enzymes located in the ER, such as SOAT/ACAT for cholesteryl esters nih.gov. These neutral lipids then accumulate between the leaflets of the ER membrane, eventually budding off to form mature lipid droplets nih.gov. This compound esterification by SOAT/ACAT is a crucial step in the formation and expansion of lipid droplets, providing a safe storage compartment for excess this compound creative-proteomics.comfrontiersin.org.

Lipid droplets are not merely static storage depots; they are actively involved in lipid metabolism and interact with other organelles creative-proteomics.commdpi.comnih.gov. When the cell requires this compound, for instance, for membrane synthesis or steroidogenesis, the stored cholesteryl esters within lipid droplets can be mobilized creative-proteomics.commdpi.com. This mobilization occurs through the action of lipolytic enzymes, such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), which hydrolyze cholesteryl esters back into free this compound and fatty acids creative-proteomics.com.

Inter Organismal and Systemic Cholesterol Dynamics

Reverse Cholesterol Transport (RCT) Pathways

Reverse this compound Transport (RCT) is a critical process by which excess this compound is removed from peripheral tissues and transported back to the liver for excretion. nih.govwikipedia.orgelsevier.esfrontiersin.org This pathway is considered a key mechanism in preventing this compound accumulation in arteries and thus reducing the risk of atherosclerosis. wikipedia.orgelsevier.eseuropa.eu RCT involves several steps, beginning with the efflux of this compound from peripheral cells, its transport in the circulation, and its eventual uptake by the liver. nih.govwikipedia.orgresearchgate.net

Role of HDL in RCT

High-density lipoprotein (HDL) is a major player in the RCT pathway, often referred to as "good this compound" due to its role in transporting this compound away from peripheral tissues. frontiersin.orgyoutube.com Nascent HDL particles, primarily composed of Apolipoprotein A-I (ApoA-I), are synthesized in the liver and intestine. wikipedia.orgfrontiersin.orgresearchgate.net These particles can accept free this compound from peripheral cells, including macrophage foam cells in atherosclerotic plaques, through transporters like ABCA1 and ABCG1. wikipedia.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov

Once this compound is acquired, the enzyme lecithin-cholesterol acyltransferase (LCAT) esterifies free this compound into cholesteryl esters (CE), which move to the core of the HDL particle, causing it to mature into a spherical shape. wikipedia.orgresearchgate.netnih.govditki.com Mature HDL then transports these cholesteryl esters through the bloodstream. wikipedia.org

Hepatic Uptake of this compound

The liver is the primary organ responsible for taking up this compound carried by HDL, completing the RCT pathway. nih.govwikipedia.orgelsevier.es There are several mechanisms for hepatic uptake of HDL this compound. One major route is the selective uptake of cholesteryl esters mediated by the scavenger receptor class B type I (SR-BI) on hepatocytes. nih.govwikipedia.orgeuropa.eunih.gov This process allows the liver to take up this compound without internalizing the entire HDL particle, which can then be re-lipidized. nih.govahajournals.org

Another pathway involves the transfer of cholesteryl esters from HDL to ApoB-containing lipoproteins like VLDL and LDL, facilitated by cholesteryl ester transfer protein (CETP). nih.govwikipedia.orgnih.govditki.com These lipoproteins can then be taken up by the liver via LDL receptors. nih.govwikipedia.org Additionally, some studies suggest a holoparticle uptake mechanism involving receptors like the extracellularly localized β-chain of mitochondrial F1 ATPase and P2Y13 receptors. europa.eunih.gov

Research indicates that hepatic lipase (B570770) (HL) can stimulate the selective uptake of HDL cholesteryl ester in hepatic cells. nih.gov

Biliary this compound Secretion and Fecal Excretion

The liver eliminates excess this compound from the body primarily through secretion into bile. This occurs via two main routes: direct secretion of free this compound and conversion of this compound into bile acids, which are then secreted into bile. nih.govwikipedia.orgconsensus.appnih.gov

Bile is produced by hepatocytes and secreted into the bile ducts, eventually reaching the small intestine. nih.govelsevier.es In the intestine, bile acids aid in the digestion and absorption of dietary fats and fat-soluble vitamins. nih.govelsevier.es While most bile acids are reabsorbed in the ileum and returned to the liver via enterohepatic circulation, a small portion, along with unconverted this compound secreted into bile, is eliminated in the feces. wikipedia.orgconsensus.appnih.govnih.govelsevier.esahajournals.org This fecal excretion is the primary route for the irreversible removal of this compound from the body. nih.govwikipedia.orgnih.gov

Recent research has also identified transintestinal this compound excretion (TICE) as a non-biliary pathway where this compound is secreted directly from intestinal enterocytes into the gut lumen, contributing to fecal sterol excretion. consensus.app

Studies in postmenopausal women with coronary artery disease have indicated that inefficient elimination of this compound, including reduced fecal excretion of neutral steroids and bile acids, may be associated with the condition. ahajournals.org

Neurosteroidogenesis and Brain this compound Homeostasis

This compound is highly abundant in the brain, making up about 25% of the body's total this compound, with a significant portion located in myelin sheaths. ahajournals.orgmdpi.comdoi.orgunimi.it Brain this compound homeostasis is tightly regulated and largely independent of peripheral this compound metabolism due to the presence of the blood-brain barrier (BBB). en-journal.orgwikipedia.orgahajournals.orgmdpi.comunimi.itoup.comactanaturae.ruexplorationpub.com

De Novo Synthesis in Glia and Neurons

The majority of this compound in the brain is produced through local de novo synthesis within brain cells. en-journal.orgwikipedia.orgahajournals.orgunimi.itoup.comactanaturae.ruexplorationpub.comnih.gov While both neurons and glial cells can synthesize this compound, astrocytes are considered the primary producers in the adult brain, supplying this compound to neurons. en-journal.orgwikipedia.orgoup.comactanaturae.ruexplorationpub.com

Studies using radioactive labels have shown that astrocytes primarily synthesize this compound via the Bloch pathway, similar to peripheral tissues, whereas neurons mainly utilize the Kandutsch-Russell pathway. en-journal.orgoup.com Although adult neurons have a lower rate of sterol synthesis compared to glial cells, neuronal this compound biosynthesis is crucial for the survival and differentiation of axons and dendrites and the formation of synapses, particularly during development. en-journal.orgoup.comactanaturae.ru The ability of neurons to synthesize this compound can be influenced by factors like brain-derived neurotrophic factor (BDNF). en-journal.orgoup.comactanaturae.ru

Blood-Brain Barrier and this compound Transport

The blood-brain barrier (BBB) acts as a significant barrier preventing the free exchange of lipoprotein-bound this compound between the peripheral circulation and the brain. en-journal.orgwikipedia.orgahajournals.orgmdpi.comunimi.itoup.comactanaturae.ruexplorationpub.comnih.gov This isolation necessitates local synthesis as the primary source of brain this compound. en-journal.orgwikipedia.orgahajournals.orgunimi.itoup.comactanaturae.ruexplorationpub.comnih.gov

While the BBB restricts the uptake of lipoprotein this compound from the blood, there are mechanisms for lipid transport across this barrier. Highly lipophilic molecules can cross the BBB by simple diffusion. libretexts.org Although receptor-mediated uptake of this compound from the circulation is considered of little importance under normal conditions, some studies suggest limited crossing of certain HDL particles. ahajournals.orgdoi.org

This compound transport within the brain primarily occurs via apolipoproteins, particularly Apolipoprotein E (ApoE), which is mainly produced by astrocytes. mdpi.comunimi.itoup.comexplorationpub.com this compound is transported in association with ApoE in HDL-like particles, facilitating its distribution between glial cells and neurons. mdpi.comunimi.itoup.comexplorationpub.com Neurons can take up this this compound via receptors belonging to the LDL receptor family and SR-BI receptors on endothelial cells. mdpi.com

Excess this compound in the brain can be converted into oxysterols, such as 24S-hydroxythis compound (24S-HC), by enzymes like CYP46A1, primarily in neurons. ahajournals.orgmdpi.comactanaturae.ruexplorationpub.com 24S-HC is more polar than this compound and can traverse the BBB, serving as a mechanism for this compound removal from the brain into the circulation. ahajournals.orgmdpi.comactanaturae.ruexplorationpub.com Another oxysterol, 27-hydroxythis compound (B1664032) (27-HC), produced peripherally, can cross the BBB and influence brain this compound metabolism. mdpi.com

Neurosteroidogenesis, the synthesis of steroids in the brain, is linked to this compound homeostasis. researchgate.netuni-regensburg.de The translocator protein (18 kDa TSPO) is implicated in this compound translocation into mitochondria, a rate-determining step in steroidogenesis, and may influence this compound homeostasis in microglia. researchgate.net

Role of Apolipoprotein E (ApoE) in Brain this compound Transport

Apolipoprotein E (ApoE) is a pivotal protein in the central nervous system (CNS), playing a critical role in lipid homeostasis and the dynamic transport of this compound within the brain. mdpi.com Unlike the peripheral circulation where this compound can be obtained from dietary sources and transported via lipoproteins that cross the blood-brain barrier (BBB), brain this compound is largely synthesized de novo within the brain itself, primarily by astrocytes. oup.comexplorationpub.com ApoE is the main apolipoprotein responsible for facilitating the movement of this locally synthesized this compound. mdpi.com

Astrocytes, the primary producers of this compound in the adult brain, secrete this compound and phospholipids (B1166683) in the form of high-density lipoprotein (HDL)-like particles that contain ApoE. explorationpub.comnih.gov These ApoE-containing lipoproteins then serve as the primary vehicle for delivering this compound to other brain cells, notably neurons and glia, which have lower rates of this compound synthesis as they mature. oup.comexplorationpub.comnih.gov The uptake of these lipid particles by recipient cells is mediated through interactions with members of the low-density lipoprotein (LDL) receptor family, including the LDL receptor, LDL receptor-related protein 1 (LRP1), VLDL receptor, and ApoE receptor 2. explorationpub.comahajournals.org Research indicates that LDL receptors are predominantly expressed in glial cells, while LRP1 is more highly expressed in neurons, suggesting specific pathways for this compound delivery to different cell types. explorationpub.comahajournals.org

Under normal physiological conditions, astrocytes are the main source of ApoE in the brain, contributing approximately 80% of the total ApoE pool. Microglia also produce ApoE, while neurons produce minimal amounts. mdpi.com However, in response to stress or injury, neuronal ApoE production can increase. mdpi.com

Humans express three common isoforms of ApoE: ApoE2, ApoE3, and ApoE4, encoded by different alleles of the APOE gene. explorationpub.comnih.govahajournals.org These isoforms differ by single amino acid substitutions and exhibit distinct structural and functional properties that significantly influence their roles in this compound metabolism and transport within the brain. ahajournals.org

Research findings highlight notable differences in how these isoforms handle lipids in the CNS:

ApoE4 vs. ApoE2 and ApoE3: The ApoE4 isoform is associated with altered CNS metabolism compared to ApoE2 and ApoE3. Studies have shown that ApoE4 is present at lower levels in the brain and cerebrospinal fluid (CSF). ahajournals.org Furthermore, cultured astrocytes and neurons expressing ApoE4 exhibit reduced this compound and phospholipid secretion, decreased lipid-binding capacity, and increased intracellular degradation of ApoE compared to those expressing ApoE2 or ApoE3. ahajournals.org This reduced capacity of ApoE4 to transport brain this compound is thought to contribute to impaired this compound trafficking from neurons to other cells in individuals carrying the ApoE4 allele. oup.com

This compound Efflux: The ability of ApoE isoforms to promote cellular this compound efflux via the ABCA1 transporter has also been investigated, although findings can vary depending on the cell type and experimental conditions. Some studies suggest that ApoE3 may be more effective at stimulating ABCA1-dependent this compound efflux than ApoE4 and ApoE2, while others report no significant isoform-specific differences. nih.gov

Synaptic Function: ApoE-mediated this compound transport is crucial for the formation and development of synapses and dendrites. researchgate.net By delivering this compound to neurons, ApoE-containing lipoproteins support the creation of synaptic vesicles and enhance synapse formation. researchgate.net Conversely, disruptions in this transport mechanism mediated by ApoE can compromise synaptic formation, impact synaptic plasticity, and potentially lead to synaptic and dendrite degeneration. researchgate.net

Beyond delivery, ApoE is also implicated in the efflux of this compound from neurons, a process mediated by ABC transporters like ABCA1, leading to the release of lipoproteins into the CSF. mdpi.com Furthermore, ApoE plays a role in the clearance and recycling of lipids, which may be particularly important following brain injury. nih.gov Excess this compound in neurons can be converted into 24S-hydroxythis compound by the enzyme CYP46A1, a key step in this compound elimination from the brain, and this pathway is linked to ApoE-mediated transport. mdpi.comoup.comnih.gov

The differential capabilities of ApoE isoforms in mediating this compound transport and metabolism in the brain are crucial for understanding brain health and disease. The functional distinctions, particularly those associated with ApoE4, are an active area of research due to their implications in neurodegenerative disorders.

Here is a summary of observed functional differences between ApoE isoforms in brain this compound transport based on research findings:

| Feature | ApoE2 | ApoE3 | ApoE4 | Source(s) |

| CNS Levels | Higher (compared to ApoE4) | Higher (compared to ApoE4) | Lower in brain and CSF | ahajournals.org |

| This compound/Phospholipid Secretion (Astrocytes/Neurons) | Effective | Effective | Reduced | ahajournals.org |

| Lipid-Binding Capacity | Effective | Effective | Decreased | ahajournals.org |

| Intracellular Degradation | Lower | Lower | Increased | ahajournals.org |

| Brain this compound Transport | Effective | Effective | Reduced capability, hampered trafficking from neurons | oup.com |

| ABCA1-mediated this compound Efflux | Variable findings (some show less effective than ApoE3, others no difference) | Variable findings (some show more effective than ApoE4 and ApoE2, others no difference) | Variable findings (some show less effective than ApoE3, others no difference) | nih.gov |

Cholesterol in Pathophysiological Processes

Cholesterol and Inflammatory Responses

The interplay between this compound and the immune system is a critical factor in the initiation and perpetuation of inflammatory responses. While not directly produced by immune cells, elevated this compound levels can trigger and amplify inflammatory pathways. healthline.comonlymyhealth.com

Macrophage this compound Accumulation and Pro-inflammatory Responses

Macrophages, key players in the innate immune response, are significantly affected by this compound accumulation. The uptake of modified lipoproteins, particularly oxidized low-density lipoprotein (ox-LDL), leads to the formation of foam cells, a hallmark of early atherosclerotic lesions. nih.govnih.govmdpi.com This intracellular this compound accumulation promotes a pro-inflammatory phenotype in macrophages. nih.govresearchgate.net

Research indicates that the accumulation of free this compound in macrophages can activate genes associated with pro-inflammatory mediators like TNF-α and chemokine CCL3. nih.gov Studies have shown a positive correlation between the number of pro-inflammatory macrophages in visceral adipose tissue and levels of LDL-C and this compound remnant particles. nih.gov Conversely, anti-inflammatory macrophages show a negative correlation with HDL-C. nih.gov

Cellular this compound accumulation, particularly within endosomes and lysosomes, is integral to the inflammatory activation of macrophages induced by stimuli like lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). jci.orgfrontiersin.org Interfering with this compound metabolic processes to decrease endolysosomal this compound can suppress inflammatory activation. jci.org

This compound-Induced Immune Cell Activation

High this compound levels can enhance the inflammatory response by increasing the entry of this compound into cells, which is linked to an increase in inflammatory proteins released by the immune system. healthline.comonlymyhealth.com this compound accumulation in immune cells promotes pro-inflammatory responses, creating a self-sustaining cycle of inflammation. nih.govfrontiersin.org

This compound plays a crucial role in the formation and stability of lipid rafts within the plasma membrane of immune cells. mdpi.com These lipid rafts serve as platforms for the recruitment and signaling of immune receptors, including T cell receptors (TCR). mdpi.com Enrichment of this compound in lipid rafts in T cells facilitates the clustering of TCR signaling complexes, leading to T cell activation and proliferation, and influencing the differentiation of T helper cells. nih.govresearchgate.net

Interplay with Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are crucial pattern recognition receptors involved in the innate immune response. Activation of TLR signaling pathways, particularly TLR4 by LPS, leads to dynamic changes in cellular this compound metabolism in macrophages. jci.org This includes increased this compound uptake, synthesis, and altered efflux. jci.org

Accumulation of cellular free this compound, partly due to impaired efflux mediated by transporters like ABCA1, enhances inflammatory responses in macrophages. jci.org This is associated with increases in plasma membrane lipid rafts, which are rich in this compound and sphingolipids and serve as platforms for TLR4. jci.org This suggests that elevated lipid raft this compound levels can lead to enhanced recruitment of TLRs to these membrane domains, increasing responsiveness to TLR agonists. frontiersin.org

Activation of TLR signaling can also suppress this compound efflux. nih.gov TLR activation reduces this compound efflux and promotes this compound accumulation in macrophages, thereby amplifying the inflammatory response. researchgate.net Studies have shown that activation of TLR3 and TLR4 by microbial ligands can block the induction of LXR target genes, including ABCA1, which are involved in this compound efflux. researchgate.net This inhibition of this compound efflux further contributes to intracellular this compound accumulation and the amplification of TLR-mediated inflammatory responses. researchgate.net

Role of NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity and the processing of pro-inflammatory cytokines like IL-1β and IL-18. invivogen.comfrontiersin.org this compound, particularly in the form of this compound crystals, is a potent activator of the NLRP3 inflammasome in macrophages. invivogen.comnih.gov

This compound crystal formation is observed in atherosclerotic lesions and can activate NLRP3 inflammasomes in macrophages, contributing to vascular inflammation. nih.govjst.go.jp The phagocytosis of this compound crystals can cause lysosomal damage, which is sensed by the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines. invivogen.com Oxidized LDL can also lead to this compound crystallization and activate priming signals for NLRP3 and pro-IL-1β expression, providing both signal 1 and signal 2 for IL-1β release. nih.gov

Intracellular this compound accumulation within macrophages induces NLRP3 inflammasome activation and enhances the production of cytokines such as IL-1β, IL-6, and TNFα, as well as reactive oxygen species (ROS). nih.govresearchgate.net The activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, which then processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms. frontiersin.org

Perturbed this compound trafficking, specifically to the endoplasmic reticulum (ER), has been shown to blunt NLRP3 inflammasome activation, suggesting that ER sterol levels act as a metabolic rheostat for NLRP3 activation. rupress.org

This compound in Neurodegenerative Diseases

Dysregulation of this compound metabolism in the brain is increasingly linked to impaired brain function and the onset of neurodegenerative diseases, including Alzheimer's disease (AD). nih.govnih.govactanaturae.ru The brain contains a significant proportion of the body's this compound, and its metabolism within the brain is largely independent of peripheral this compound metabolism due to the blood-brain barrier. nih.govactanaturae.rumdpi.com

Alzheimer's Disease Pathogenesis and this compound Imbalance

Alzheimer's disease is characterized by the accumulation of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Growing evidence suggests that impaired this compound homeostasis in the brain contributes to AD pathogenesis. mdpi.comfrontiersin.orgoup.com

This compound imbalance and elevated extracellular this compound levels can promote the production and accumulation of Aβ peptides, leading to the formation of Aβ oligomers and plaques in the brain, which contributes to neuronal damage and cognitive decline. news-medical.net this compound can enhance and accelerate the cleavage of Amyloid Precursor Protein (APP) by BACE1, a key step in Aβ production. news-medical.net this compound also binds to Aβ, increasing the resistance of Aβ fibrils and oligomers to degradation. news-medical.net

This compound accumulates in specialized membrane substructures known as lipid rafts, and excess neuronal this compound can affect these rafts, promoting the processing of APP to Aβ at the plasma membrane. oup.com this compound accumulation has been observed in mature Aβ plaques in AD patients and animal models, and brain this compound levels positively correlate with the severity of dementia in AD patients. frontiersin.org

Tau aggregation, another hallmark of AD pathology, is also influenced by this compound concentrations, likely due to this compound's effects on membrane curvature properties. news-medical.net Genetically lowering this compound esterification has been shown to reduce pathological tau accumulation in AD mouse models. frontiersin.org

Furthermore, altered this compound synthesis and metabolism are suggested to be shared features of most investigated neurodegenerative diseases. news-medical.net While the exact mechanisms are still being elucidated, the evidence strongly supports a significant role for this compound dyshomeostasis in the development and progression of Alzheimer's disease. mdpi.comfrontiersin.orgoup.comnih.govembopress.org

Here is a summary table of some research findings:

| Phenomenon | Key Findings | Relevant Citations |

| Macrophage this compound Accumulation | Promotes pro-inflammatory phenotype; linked to increased TNF-α and CCL3 gene activation. | nih.gov |

| Endolysosomal this compound Accumulation | Required for amplification of MyD88 signaling and LPS-induced pro-inflammatory activation in macrophages. | jci.org |

| This compound and Lipid Rafts | Enhance recruitment of TLRs to membrane domains, increasing responsiveness to agonists; facilitate TCR signaling complex clustering, leading to T cell activation. | nih.govresearchgate.netfrontiersin.orgmdpi.com |

| TLR Signaling and this compound Efflux | Activation of TLRs (e.g., TLR3, TLR4) suppresses expression of LXR target genes (e.g., ABCA1), inhibiting this compound efflux and amplifying inflammatory responses. | nih.govresearchgate.net |

| This compound Crystals and NLRP3 Inflammasome | Potent activators of NLRP3 inflammasome in macrophages; contribute to vascular inflammation and release of IL-1β. | invivogen.comnih.govjst.go.jp |

| Intracellular this compound and NLRP3 | Induces NLRP3 inflammasome activation, enhancing production of IL-1β, IL-6, TNFα, and ROS. | nih.govresearchgate.net |

| This compound Imbalance in AD | Promotes Aβ production and accumulation; enhances APP cleavage by BACE1; increases resistance of Aβ to degradation; influences tau aggregation. | frontiersin.orgoup.comnews-medical.net |

| Brain this compound Levels and AD Severity | Positively correlate with the severity of dementia in AD patients. | frontiersin.org |

| Altered this compound Metabolism in AD | Suggested as a shared feature of neurodegenerative diseases; linked to synaptic dysfunction and cognitive decline. | actanaturae.rumdpi.comnews-medical.net |

| ER Sterol Levels and NLRP3 Inflammasome | Act as a metabolic rheostat for NLRP3 inflammasome activation; perturbed trafficking to ER blunts activation. | rupress.org |

Amyloid Beta (Aβ) Aggregation and this compound

This compound plays a significant role in the production and aggregation of amyloid beta (Aβ), a key factor contributing to AD-related neurotoxicity. ijcsrr.orgmedicalnewstoday.comnih.gov this compound-rich lipid rafts within neuronal cell membranes are crucial for the amyloidogenic processing of Amyloid Precursor Protein (APP), leading to increased Aβ peptides. ijcsrr.org Enzymes responsible for cleaving APP to produce Aβ, such as BACE1 and components of the γ-secretase complex, are found within these lipid rafts, facilitating their interaction with APP. ijcsrr.org

Elevated this compound levels, particularly in the plasma membrane, may increase the likelihood of membrane-dependent Aβ42 aggregation. nih.gov Studies using molecular dynamics simulations have shown that this compound in the lipid bilayer significantly increases Aβ42 surface aggregation. nih.govnih.gov this compound can enhance and accelerate APP cleavage by BACE1, leading to increased Aβ oligomer and plaque formation. news-medical.net Furthermore, this compound can bind to Aβ, increasing the resistance of Aβ fibrils and oligomers to degradation. news-medical.net this compound imbalance and high extracellular this compound levels can stimulate the production and accumulation of Aβ peptides, contributing to neuronal damage. news-medical.net The ApoE4 variant, a genetic risk factor for AD, is associated with astrocytes oversupplying this compound to neurons, resulting in expanded lipid rafts and increased Aβ production. ijcsrr.org

However, the relationship is complex, as some studies suggest this compound can also have neuroprotective effects in relation to Aβ toxicity. nih.gov Increasing this compound levels in lysosomes has been linked to decreased ROS production, reduced Aβ accumulation in lysosomes, and increased membrane stability. nih.gov Atomistic MD simulations have also suggested a protective role of this compound in preventing membrane surface-induced amyloid-β sheet formation and Aβ42-induced bilayer disruption. nih.gov

Tau Protein Aggregation and this compound

Tau protein aggregation, another hallmark of AD and other tauopathies, is also influenced by this compound concentrations. news-medical.netnih.govresearchgate.net Research indicates that this compound is necessary for the formation of tau fibrils, and the concentration of this compound and associated membrane curvature can influence this process. news-medical.net

Studies using tau biosensor cell lines and human induced pluripotent stem cell (iPSC)-derived neuronal cultures from individuals with a tau mutation have demonstrated that excess this compound esters lead to an increased rate of tau aggregation. researchgate.netbiorxiv.org A strong correlation has been observed between this compound ester concentration and the presence of high-molecular-weight, oligomeric tau species. researchgate.net Acute dysregulation of this compound homeostasis through exposure to this compound esters has been shown to lead to the rapid accumulation of phosphorylated tau in tauopathy patient-derived neurons. researchgate.netbiorxiv.org Conversely, this effect was not observed in control neurons. researchgate.net this compound has also been shown to determine the cytosolic entry of tau assemblies, with low this compound levels increasing the entry of tau into the cytosol and subsequent seeded aggregation. nih.govbiologists.com

Parkinson's Disease and Huntington's Disease: this compound Dysregulation

This compound dysregulation is also implicated in Parkinson's disease (PD) and Huntington's disease (HD). news-medical.netmedicalnewstoday.comnih.gov

In Parkinson's disease, dysregulation of this compound metabolism has emerged as a key contributor to pathogenesis. ijper.org Elevated this compound levels in the brain are associated with increased oxidative stress and neurodegeneration of hippocampal neurons. ijper.org The α-synuclein protein, which aggregates in PD, contains this compound-binding domains, and this compound appears to modulate α-synuclein aggregation. nih.gov Some studies suggest a higher level of plasma this compound correlates with a lower incidence of PD, while others report an increased risk with high plasma this compound. nih.gov this compound accelerates the aggregation of alpha-synuclein (B15492655) and the formation of Lewy bodies, the main cause of neurodegeneration in Parkinson's disease. medicalnewstoday.commichaeljfox.org

Huntington's disease is linked to this compound dysregulation and subsequent protein aggregation in the brain. neurology.orghuntingtonsdiseasenews.com Patients with HD are known to have dysregulation of this compound metabolism. huntingtonsdiseasenews.com The biosynthesis of this compound and fatty acids is impaired in cell cultures with the HD genetic mutation and in animal models. nih.gov The mRNA transcription of key genes in this compound and fatty acid biosynthetic pathways is downregulated in postmortem HD brain tissue and in murine models. nih.gov This lipid dysregulation has been linked to actions of the mutant huntingtin protein on sterol regulatory element binding protein 2 (SREBP-2). nih.gov Total this compound mass is reduced in the central nervous systems of HD mouse models and human cells with activated mutant huntingtin expression. nih.gov Individuals with HD may also have lower total serum this compound concentrations compared to healthy individuals. nih.gov

The neuron-specific enzyme this compound-24-hydroxylase (CYP46A1), which regulates brain this compound synthesis and metabolism, is deficient in individuals with HD. neurology.orghuntingtonsdiseasenews.com Decreased CYP46A1 has been observed in the putamen, a brain region affected in HD. huntingtonsdiseasenews.com Restoring CYP46A1 activity in the striatum has shown potential as a therapeutic approach in HD models. huntingtonsdiseasenews.comoup.com

Synaptic Dysfunction and this compound Levels

This compound is a major lipid component of brain cell membranes, particularly abundant in the plasma membrane of synapses, where it is essential for their formation and function. nih.govmedicalnewstoday.comactanaturae.ru this compound has been shown to be important for synaptic transmission, and defects in this compound metabolism can trigger dysfunction of synaptic transmission. nih.govactanaturae.ru

This compound imbalances can significantly alter the ability of synapses to effectively transmit neurotransmissions, potentially contributing to neurodegenerative diseases. news-medical.net Molecular models suggest that this compound imbalances negatively impact Ca2+-dependent vesicle fusion by altering membrane elasticity. news-medical.net This can increase the energy required for membrane/vesicle fusion, impairing neurotransmission. news-medical.net

This compound depletion can impair synaptic vesicle exocytosis, likely due to altered membrane curvature and impaired protein clustering at fusion sites. embopress.org It can also affect the ability of synapses to undergo sustained synaptic transmission by compromising the recycling of proteins from synaptic vesicles. embopress.org this compound depletion has been shown to reduce Ca2+-evoked neurotransmitter release and alter presynaptic plasticity events in cultured neurons and synaptosomes. embopress.org Conversely, adding this compound to neuronal cultures can enhance presynaptic transmitter release. embopress.org

In the postsynaptic compartment, this compound levels influence synaptic activity. embopress.org Low this compound levels in neurons can lead to the accumulation of AMPA receptors at the cell surface due to reduced lateral mobility and impaired endocytosis. embopress.org The distribution and function of NMDA receptors also depend on the lipid environment, with their presence in lipid rafts potentially facilitating oligomerization. embopress.org this compound depletion can prevent NMDA-dependent Ca2+ influx and inhibit NMDA-induced long-term potentiation. embopress.org